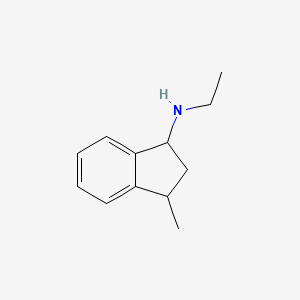
Ethyl-(3-methyl-indan-1-YL)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl-(3-methyl-indan-1-YL)-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group attached to a 3-methyl-indan-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-(3-methyl-indan-1-YL)-amine typically involves the alkylation of 3-methyl-indan-1-ylamine with ethyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base in an aprotic solvent such as dimethylformamide or tetrahydrofuran. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl-(3-methyl-indan-1-YL)-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can lead to the formation of secondary or tertiary amines, depending on the reducing agent used.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Imines, oximes.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Ethyl-(3-methyl-indan-1-YL)-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl-(3-methyl-indan-1-YL)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl-(3-methyl-indan-1-YL)-amine can be compared with other similar compounds, such as:
Mthis compound: Differing by the presence of a methyl group instead of an ethyl group.
Propyl-(3-methyl-indan-1-YL)-amine: Differing by the presence of a propyl group instead of an ethyl group.
Butyl-(3-methyl-indan-1-YL)-amine: Differing by the presence of a butyl group instead of an ethyl group.
Biological Activity
Ethyl-(3-methyl-indan-1-YL)-amine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesis methods, and relevant research findings.
Structural Characteristics
This compound features an indan structure, characterized by a five-membered ring fused to a six-membered aromatic ring. The presence of an ethyl group and a methyl group on the indan moiety contributes to its distinctive properties, making it a candidate for various biological activities. The compound's molecular formula is C12H15N.
Biological Activities
Research indicates that this compound exhibits several significant biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains. This compound's structure may influence its interaction with microbial targets.
- Antihistaminic Properties : Compounds with related structures have been investigated for their ability to block histamine receptors, suggesting potential use in treating allergic reactions.
- Anticancer Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth through mechanisms such as:
The biological activity of this compound is thought to involve interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, influencing cell proliferation, inflammation, and apoptosis.
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies, which include:
- Alkylation Reactions : Using appropriate alkyl halides with indan derivatives.
- Reductive Amination : Involving the reaction of indanones with amines under reducing conditions.
- Catalytic Methods : Employing metal catalysts to enhance yields and selectivity in the synthesis process .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study exploring the anticancer potential of similar indan derivatives, compounds were tested for their ability to inhibit cholinesterases and amyloid beta aggregation. The results indicated that certain derivatives exhibited IC50 values as low as 14.8 nM against acetylcholinesterase (AChE), suggesting potent activity that could be paralleled in this compound .
Properties
Molecular Formula |
C12H17N |
|---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
N-ethyl-3-methyl-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C12H17N/c1-3-13-12-8-9(2)10-6-4-5-7-11(10)12/h4-7,9,12-13H,3,8H2,1-2H3 |
InChI Key |
KWYJSHDRWLHQEO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CC(C2=CC=CC=C12)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















